molecular formula C15H12F3NO2 B7901058 3-Amino-2'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

3-Amino-2'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

Cat. No.: B7901058
M. Wt: 295.26 g/mol
InChI Key: HQUOPBUURMVBAD-UHFFFAOYSA-N
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Description

3-Amino-2'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester (CAS 1261603-35-3) is a high-value biphenyl derivative engineered for advanced pharmaceutical research and drug discovery. This compound integrates three critical functional groups—an aromatic amine, a methyl ester, and a trifluoromethyl (CF3) group—onto a rigid biphenyl scaffold, making it a versatile building block for constructing complex bioactive molecules. The strategic incorporation of the trifluoromethyl group is a well-established tactic in medicinal chemistry. This moiety significantly enhances the molecule's lipophilicity, which can improve cell membrane permeability and overall pharmacokinetic profiles. Furthermore, the strong electron-withdrawing nature of the CF3 group can influence the molecule's electronic distribution, potentially leading to enhanced binding affinity and metabolic stability in drug candidates . The biphenyl core provides a planar structure that is ideal for engaging in pi-pi stacking interactions within the binding pockets of various biological targets, such as enzymes and receptors . This compound is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications. It is a key intermediate for synthetic organic and medicinal chemists working in hit-to-lead optimization and the development of novel active pharmaceutical ingredients (APIs). Researchers can leverage the reactivity of the aromatic amine for Buchwald-Hartwig amination or diazotization reactions, while the methyl ester can be hydrolyzed to a carboxylic acid or transformed into amide derivatives, offering multiple vectors for chemical diversification . Specifications: CAS Number: 1261603-35-3; Molecular Formula: C 15 H 12 F 3 NO 2 ; Molecular Weight: 295.26 g/mol. The product is available with a typical purity of 97% and can be sourced in quantities from 250mg upwards .

Properties

IUPAC Name

methyl 2-amino-4-[2-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-14(20)11-7-6-9(8-13(11)19)10-4-2-3-5-12(10)15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUOPBUURMVBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction is carried out under inert conditions, often using solvents like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid methyl ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily researched for its potential in drug development, particularly as a precursor for various pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Studies and Findings

  • Thrombopoietin Receptor Stimulation : Research indicates that derivatives of this compound can act as thrombopoietin receptor stimulants. This property is crucial for developing treatments for thrombocytopenia (low platelet counts) .
  • Anticancer Activity : Preliminary studies suggest that compounds similar to 3-Amino-2'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester exhibit cytotoxic effects on certain cancer cell lines, indicating potential use in cancer therapy .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the lipophilicity and metabolic stability of the resulting compounds.

Synthetic Pathways

  • Suzuki Coupling Reaction : The compound can be synthesized through palladium-catalyzed Suzuki coupling reactions, where it acts as a coupling partner with various aryl halides to produce biphenyl derivatives .
  • Reduction Reactions : It can also be utilized in reduction reactions to form amino derivatives that are valuable in pharmaceutical applications .

Dye Production

The compound's structural attributes make it suitable as an intermediate in dye manufacturing. Its ability to form stable complexes with metal ions enhances the color properties of dyes.

Dye Chemistry

  • The trifluoromethyl group contributes to the stability and vibrancy of the dyes produced from this compound, making it an attractive option for textile applications .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential thrombopoietin receptor stimulant; anticancer activity
Organic SynthesisBuilding block for complex molecules; utilized in Suzuki coupling reactions
Dye ProductionIntermediate for dye manufacturing; enhances stability and color properties

Mechanism of Action

The mechanism of action of 3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid methyl ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Key Substituents Molecular Formula Key Properties/Applications Reference
Target Compound 3-NH₂, 2'-CF₃, 4-COOCH₃ C₁₅H₁₂F₃NO₂ Potential pharmaceutical intermediate -
3'-(Aminomethyl)-biphenyl-4-carboxylate 3'-CH₂NH₂, 4-COOCH₃ C₁₅H₁₅NO₂ Enhanced hydrophilicity
Biphenyl with Cl, OH, OCF₃ 3-Cl, 3'-OH, 5'-OCF₃ C₁₅H₁₀ClF₃O₄ Modified electronic effects
Methyl 4-methylthiophene-2-carboxylate Thiophene, 3-NH₂, 4-CH₃ C₇H₉NO₂S Heterocyclic API intermediate
5-Amino-3-(trifluoromethyl)picolinonitrile Pyridine, 3-CF₃, 5-NH₂, 2-CN C₇H₄F₃N₃ Agrochemical research

Key Findings and Implications

  • Trifluoromethyl vs. Other Substituents: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to aminomethyl or hydroxy groups .
  • Heterocyclic vs. Biphenyl Cores : Thiophene or pyridine analogs offer distinct electronic profiles, influencing target binding and solubility .
  • Ester Functionality : The methyl ester group is a common feature in prodrug design, facilitating hydrolysis to active carboxylic acids .

Biological Activity

3-Amino-2'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester, also known by its CAS number 1261466-09-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, supported by relevant research findings and data.

  • Molecular Formula : C15H12F3NO2
  • Molecular Weight : 295.2565 g/mol
  • SMILES Notation : COC(=O)c1ccc(cc1N)c1ccc(cc1)C(F)(F)F

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Starting Materials : 2-bromine-6-nitrophenol is often used as a precursor.
  • Reactions : Key reactions include reduction, Suzuki coupling, and hydrolysis.
  • Yield : Reports indicate yields ranging from 69% to 78% depending on the specific reaction conditions utilized .

Antitumor Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity, particularly in cancer therapy. For instance:

  • Compounds similar to 3-Amino-2'-(trifluoromethyl)biphenyl derivatives have shown promising antitumor effects against various cancer cell lines, including colon cancer models .
  • The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, potentially enhancing their pharmacological profiles.

The biological activity of this compound may involve:

  • Inhibition of specific kinases associated with tumor growth and proliferation.
  • Modulation of signaling pathways critical for cancer cell survival.

Case Studies

  • In Vitro Studies : A study demonstrated that related compounds exhibited IC50 values in the nanomolar range against various tumor cell lines, indicating potent antiproliferative activity. For example, one analog showed an IC50 of 0.64 μM against multiple myeloma cell lines .
  • In Vivo Efficacy : Animal model studies have shown that these compounds can significantly reduce tumor size in xenograft models, suggesting effective bioavailability and therapeutic potential .

Comparative Analysis

Compound NameAntitumor Activity (IC50)Mechanism of Action
This compound<1 μM (varies by study)Kinase inhibition
CFI-400945<10 nMPLK4 inhibition
Compound 82a0.4 nM (Pim kinases)Kinase inhibition

Q & A

Basic: What are common synthetic routes for 3-amino-2'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester, and how are intermediates characterized?

Answer:
The compound is typically synthesized via multi-step protocols involving Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by functional group modifications. For example:

Coupling Reactions : A brominated benzoic acid methyl ester derivative may be coupled with a trifluoromethyl-substituted phenylboronic acid under palladium catalysis .

Amination : Introduction of the amino group can be achieved via nitro reduction (e.g., using H₂/Pd-C) or Buchwald-Hartwig amination .
Characterization : Intermediates are validated using LCMS (e.g., m/z 531 [M-H]⁻) and HPLC retention times (e.g., 0.88 minutes under SQD-FA05 conditions) .

Advanced: How can researchers address low yields during the final esterification step?

Answer:
Low yields may arise from steric hindrance due to the trifluoromethyl group or competing side reactions. Optimization strategies include:

  • Activation of Carboxylic Acid : Use coupling agents like DCC/DMAP or convert the acid to an acyl chloride for esterification.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates .
  • Temperature Control : Gradual heating (e.g., 50–60°C) minimizes decomposition of thermally sensitive amino groups .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 531 [M-H]⁻) and retention time consistency .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., biphenyl coupling patterns) and trifluoromethyl group integration.
  • Elemental Analysis : Validates stoichiometry of C, H, N, and F .

Advanced: How should contradictory spectral data (e.g., NMR vs. LCMS) be resolved?

Answer:
Contradictions may stem from impurities or isomerization:

Repurification : Re-crystallize or use preparative HPLC to isolate the target compound.

Advanced Spectrometry : High-resolution MS (HRMS) or 2D NMR (e.g., HSQC, COSY) clarifies ambiguous peaks .

Control Experiments : Compare synthetic intermediates with commercially available standards (e.g., 4-Amino-2-(trifluoromethyl)benzoic acid) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Toxicity : The amino and trifluoromethyl groups may confer neurotoxic or hepatotoxic risks. Use fume hoods and PPE.
  • Storage : Store in airtight containers at -20°C to prevent hydrolysis of the ester group .
  • Waste Disposal : Follow guidelines for halogenated waste due to the trifluoromethyl moiety .

Advanced: How can researchers design analogs to study structure-activity relationships (SAR)?

Answer:

  • Core Modifications : Replace the trifluoromethyl group with -Cl, -CF₂H, or -OCF₃ to assess electronic effects .
  • Ester Bioisosteres : Substitute the methyl ester with amides or carboxylic acids to probe metabolic stability .
  • Biphenyl Scaffold Variations : Introduce substituents at the 4-position of the biphenyl system to evaluate steric effects .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
  • Preparative HPLC : Employ C18 columns with acetonitrile/water (+0.1% TFA) for challenging separations .

Advanced: How can mechanistic studies elucidate the compound’s role in biological systems?

Answer:

  • Isotope Labeling : Incorporate ¹⁸O or ¹³C into the ester group to track metabolic pathways .
  • Target Engagement Assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to identify protein targets .
  • Knockout Models : CRISPR/Cas9-mediated gene knockout in cell lines to validate hypothesized targets .

Basic: What are common degradation products, and how are they identified?

Answer:

  • Hydrolysis : The methyl ester may hydrolyze to the carboxylic acid under acidic/basic conditions. Monitor via LCMS shifts (+16 Da for -OMe → -OH) .
  • Oxidation : The amino group may oxidize to nitro or nitroso derivatives. Use H₂O₂ stress testing and HRMS for identification .

Advanced: How can computational methods aid in optimizing this compound’s properties?

Answer:

  • DFT Calculations : Predict regioselectivity in coupling reactions by modeling transition states .
  • Molecular Dynamics : Simulate binding interactions with target proteins (e.g., docking to enzymes or receptors) .
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability .

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